n-(2,5-Diethoxyphenyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2,5-Diethoxyphenyl)-3-oxobutanamide: is an organic compound belonging to the class of benzanilides It is characterized by the presence of a phenyl ring substituted with two ethoxy groups and an amide linkage to a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2,5-Diethoxyphenyl)-3-oxobutanamide typically involves the reaction of 2,5-diethoxyaniline with an appropriate acylating agent. One common method is the acylation of 2,5-diethoxyaniline with 3-oxobutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: n-(2,5-Diethoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: n-(2,5-Diethoxyphenyl)-3-oxobutanamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the activity of specific enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its amide linkage and phenyl ring substitutions are features commonly found in bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which n-(2,5-Diethoxyphenyl)-3-oxobutanamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethoxy groups and amide linkage play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
n-(2,5-Dimethoxyphenyl)-3-oxobutanamide: Similar structure but with methoxy groups instead of ethoxy groups.
n-(2,5-Diethoxyphenyl)-3-oxopentanamide: Similar structure but with a longer carbon chain in the amide moiety.
n-(2,5-Diethoxyphenyl)-3-oxobutyramide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness: n-(2,5-Diethoxyphenyl)-3-oxobutanamide is unique due to its specific substitution pattern and the presence of both ethoxy groups and an amide linkage
Properties
CAS No. |
24293-40-1 |
---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-(2,5-diethoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C14H19NO4/c1-4-18-11-6-7-13(19-5-2)12(9-11)15-14(17)8-10(3)16/h6-7,9H,4-5,8H2,1-3H3,(H,15,17) |
InChI Key |
AFRVLCZVWSZJPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.